![molecular formula C13H19N5O B2765660 (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide CAS No. 2411327-80-3](/img/structure/B2765660.png)
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide, also known as AZD8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a critical role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. AZD8055 has shown promise as a potential therapeutic agent for the treatment of these diseases.
Mechanism of Action
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide inhibits mTOR kinase by binding to the ATP-binding site of the enzyme. This prevents mTOR from phosphorylating downstream targets, such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). Inhibition of mTOR signaling leads to a decrease in protein synthesis, cell growth, and proliferation.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide induces cell cycle arrest and apoptosis. It also inhibits angiogenesis, the process by which tumors form new blood vessels to support their growth. In animal models of diabetes, (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide improves glucose metabolism and insulin sensitivity. In animal models of neurodegenerative disorders, (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide improves cognitive function.
Advantages and Limitations for Lab Experiments
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying mTOR signaling. (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide has also been extensively studied in preclinical and clinical settings, which provides a wealth of information about its effects and potential therapeutic uses.
One limitation of (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide is its complex synthesis method, which may make it difficult to obtain for some researchers. Another limitation is its potential for off-target effects, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research on (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide. One area of interest is the development of combination therapies that include (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide and other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the use of (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide in the treatment of other diseases, such as diabetes and neurodegenerative disorders. Finally, further research is needed to better understand the mechanism of action of (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide and its potential for off-target effects.
Synthesis Methods
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge and equipment. It is beyond the scope of this paper to provide a detailed description of the synthesis method.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide has been extensively studied in preclinical and clinical settings. It has been shown to inhibit mTOR signaling and induce cell death in a variety of cancer cell lines, including breast, prostate, and lung cancer. (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
In addition to its anti-cancer properties, (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide has been studied for its potential use in the treatment of other diseases. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. (E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17(2)7-3-4-13(19)16-11-8-18(9-11)12-5-6-14-10-15-12/h3-6,10-11H,7-9H2,1-2H3,(H,16,19)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENOHKNIGIKQQF-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CN(C1)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CN(C1)C2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(1-pyrimidin-4-ylazetidin-3-yl)but-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.